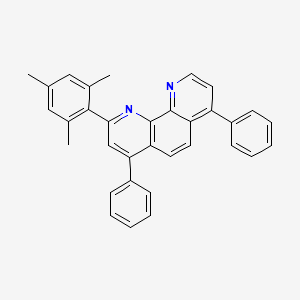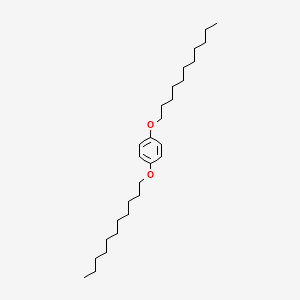![molecular formula C42H62O6 B14191110 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 886819-35-8](/img/structure/B14191110.png)
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a chemical compound with the molecular formula C42H62O6 It is known for its unique structural properties, which include two dodecyloxyphenyl groups attached to a hexane backbone with four ketone functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves the reaction of 1,6-hexanediol with dodecyloxybenzene under specific conditions. The reaction proceeds through a series of steps, including esterification and oxidation, to yield the final product. Common reagents used in this synthesis include dodecyloxybenzene, hexanediol, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments, such as temperature and pressure, are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone exerts its effects depends on its specific application. In materials science, its structural properties contribute to the mechanical strength and stability of polymers. In organic chemistry, its reactivity is influenced by the presence of ketone and phenyl groups, which participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular components and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- 1,6-Diphenylhexane-1,3,4,6-tetrone
- 1,6-Bis[4-(dodecyloxycarbonyl)phenyl]hexane-1,3,4,6-tetrone
Uniqueness
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to the presence of dodecyloxy groups, which impart specific physical and chemical properties. These groups enhance the compound’s solubility in organic solvents and contribute to its stability. Additionally, the tetrone functionality provides multiple reactive sites, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
886819-35-8 |
|---|---|
Formule moléculaire |
C42H62O6 |
Poids moléculaire |
662.9 g/mol |
Nom IUPAC |
1,6-bis(4-dodecoxyphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C42H62O6/c1-3-5-7-9-11-13-15-17-19-21-31-47-37-27-23-35(24-28-37)39(43)33-41(45)42(46)34-40(44)36-25-29-38(30-26-36)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-34H2,1-2H3 |
Clé InChI |
DUUITXXANXPTOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)

![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)

![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
